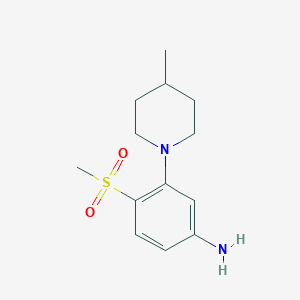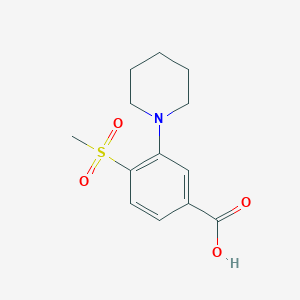
4-((Dimethylamino)methyl)-2,6-diisopropylphenol
Vue d'ensemble
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure, interatomic interactions, packing and other structural properties of the grown crystal were interpreted through this study .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Applications De Recherche Scientifique
Photopolymerization Initiator
Irgacure 379 serves as a photoinitiator for UV-curable resins, which are used in coatings, printing inks, and adhesives. It initiates the polymerization process upon exposure to UV light, leading to the hardening of the resin .
Antioxidant in Lubricants
This compound is used as a hindered phenolic antioxidant to stabilize lubricant oils. It prevents oxidation of the lubricants, thus extending their shelf life and performance .
Organic Synthesis
In organic chemistry, it acts as a catalyst for various reactions such as esterifications with anhydrides and the Baylis-Hillman reaction, enhancing reaction efficiency and yield .
Material Science
It is involved in the synthesis of new organic materials like 4-N,N-dimethylamino-4’N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) , which have potential applications in electronics and photonics .
Electro-Optic Applications
The compound is used in the growth of high-quality crystals like DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate) for electro-optic measurements, which are crucial in telecommunications and laser technology .
Medicinal Chemistry
It can be used in the design of chalcones with pharmacological activities such as antioxidant and antibacterial properties. The presence of a dimethylamino group enhances these activities .
Mécanisme D'action
Target of Action
It seems to be structurally related to 4-dimethylaminopyridine (dmap) . DMAP is a derivative of pyridine and is known for its basicity, which is due to the resonance stabilization from the dimethylamino substituent . This suggests that the compound may also interact with similar targets.
Mode of Action
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It’s likely that our compound may also act as a nucleophilic catalyst, facilitating various chemical reactions.
Biochemical Pathways
Dmap and related structures are widely used as nucleophilic catalysts in various organic transformations . This suggests that our compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The related compound dmap is a solid white compound , which suggests that our compound may have similar physical properties affecting its bioavailability.
Result of Action
Given its structural similarity to dmap, it’s plausible that it may have similar effects, acting as a catalyst in various chemical reactions .
Action Environment
It’s worth noting that the related compound dmap has been found to have a significant impact of temperature on its protonation degree , suggesting that temperature could also influence the action of our compound.
Safety and Hazards
Orientations Futures
The structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations. 4DMAB closes a sequence of benzaldehyde derivatives, the INS spectra of which were obtained prior to the determination of their crystal structure .
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFSRVIHDNQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197701 | |
| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-2,6-diisopropylphenol | |
CAS RN |
4918-95-0 | |
| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4918-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)


![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
